![molecular formula C3H3BrN2S B130272 2-Amino-4-bromothiazole CAS No. 502145-18-8](/img/structure/B130272.png)
2-Amino-4-bromothiazole
Overview
Description
2-Amino-4-bromothiazole is a compound with the molecular formula C3H3BrN2S and a molecular weight of 179.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
2-Aminothiazoles, including this compound, are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues . They can be synthesized by refluxing thiourea and 4-nitrophenyl bromide or with 4-bromophenyl bromide in absolute methanol . Another method involves the use of palladium (II) acetate as a catalyst and n-propanol as a solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H3BrN2S/c4-2-1-7-3(5)6-2/h1H, (H2,5,6) and the InChI key is QJPQUNWGOHADOB-UHFFFAOYSA-N . The compound has a topological polar surface area of 67.2 Ų .Chemical Reactions Analysis
The synthesis of bromothiazoles, including this compound, has been revisited to update and optimize their production . The species reported include 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, the majority of which are produced via sequential bromination and debromination steps .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.04 g/mol and a monoisotopic mass of 177.92003 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 and a complexity of 70 .Scientific Research Applications
Cancer Research Applications :
- 2-Amino-4-bromothiazole derivatives exhibit potential in cancer treatment. In vitro studies using human adenocarcinoma-derived cell lines demonstrated the antiproliferative and cytotoxic effects of these derivatives, indicating their potential utility in cancer therapy (Vale et al., 2017).
Chemical Synthesis and Characterization :
- The compound has been used in the synthesis of various complexes and characterized using magnetic and spectroscopic techniques, contributing to advancements in inorganic chemistry (Duff et al., 1972).
- An improved method for synthesizing 2-Bromo-Thiazole-4-Carboxylic Acid was developed, demonstrating the compound's utility in organic synthesis and its structural characterization (Zhou, 2009).
Pharmacological Research :
- Research on highly functionalized 5-bromo-2-aminothiazoles indicated their potential as monoacylglycerol lipase inhibitors, which could have implications in pharmacological research (Prévost et al., 2018).
Peptide Synthesis :
- The compound is useful in peptide synthesis. For instance, its role in the synthesis of the eastern fragment of the GE2270 antibiotics was explored, demonstrating its utility in creating complex biological molecules (Delgado et al., 2006).
Development of Thiazole-Containing Peptides :
- This compound aids in the synthesis of thiazole amino acids, crucial for biologically active thiazole-containing peptides (Magata et al., 2019).
Electrochemical Studies :
- Electrochemical reduction studies of 2-bromothiazole at carbon cathodes in acetonitrile provide insights into the electrochemical properties and potential applications of thiazole derivatives in analytical chemistry (Ji et al., 1998).
Biological Activity Studies :
- Studies on N-Aryl aminothiazoles derived from 2-bromothiazole showed they are potent cyclin-dependent kinase inhibitors, highlighting their potential in developing new cancer treatments (Misra et al., 2004).
Enzyme Inhibition Research :
- Research on 2-amino thiazole derivatives as inhibitors of metabolic enzymes such as carbonic anhydrase and cholinesterases provided insights into their potential therapeutic applications (Korkmaz, 2022).
Mechanism of Action
Target of Action
2-Amino-4-bromothiazole is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues It’s known that 2-aminothiazole derivatives have been used in the development of various drugs targeting a wide range of diseases .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect a variety of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that 2-aminothiazole derivatives can exhibit a range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .
Safety and Hazards
properties
IUPAC Name |
4-bromo-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPQUNWGOHADOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330232 | |
Record name | 2-Amino-4-bromothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
502145-18-8 | |
Record name | 2-Amino-4-bromothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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